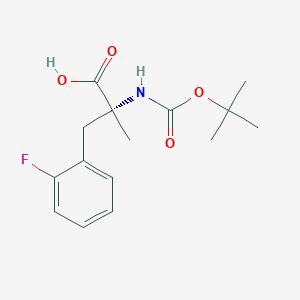
Boc-alpha-methyl-L-3-fluorophenylalanine (Boc-L-aMePhe(3-F)-OH)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-alpha-methyl-L-3-fluorophenylalanine (Boc-L-aMePhe(3-F)-OH) is an important synthetic amino acid used in many scientific research applications. It is a derivative of phenylalanine, an essential amino acid found in proteins, and has a 3-fluoro substitution on the alpha-methyl group. This compound has been used in a variety of biochemical and physiological studies, as well as in various laboratory experiments.
Applications De Recherche Scientifique
Boc-L-aMePhe(3-F)-OH has been used in a variety of scientific research applications, including the study of enzyme kinetics, protein folding and structure, and the study of enzyme-substrate interactions. In addition, this compound has been used to study the effects of amino acid substitution on protein stability and function. It has also been used to study the effects of amino acid substitution on the activity of enzymes and other proteins.
Mécanisme D'action
Boc-L-aMePhe(3-F)-OH acts as a substrate for various enzymes, including trypsin and chymotrypsin. It can also act as an inhibitor of certain enzymes, such as serine proteases. In addition, this compound can be used to study the effects of amino acid substitution on the activity of enzymes and other proteins.
Biochemical and Physiological Effects
Boc-L-aMePhe(3-F)-OH has been used to study the effects of amino acid substitution on protein stability and function. It has also been used to study the effects of amino acid substitution on the activity of enzymes and other proteins. In addition, this compound has been used to study the effects of amino acid substitution on the metabolism of cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
Boc-L-aMePhe(3-F)-OH has several advantages when used in laboratory experiments. It is relatively stable and can be used in a variety of experiments. In addition, it is relatively easy to synthesize and can be used in a variety of biochemical and physiological studies. However, this compound can be expensive and may not be suitable for all experiments.
Orientations Futures
The use of Boc-L-aMePhe(3-F)-OH in scientific research is still in its early stages, and there are many potential future directions for its use. These include the use of this compound in drug design, in the study of protein folding and structure, and in the study of enzyme-substrate interactions. In addition, this compound may be used in the study of the effects of amino acid substitution on the metabolism of cells and tissues. Furthermore, this compound may be used in the study of the effects of amino acid substitution on the activity of enzymes and other proteins, as well as in the study of protein-protein interactions. Finally, this compound may be used in the study of the effects of amino acid substitution on the stability and function of enzymes and other proteins.
Méthodes De Synthèse
Boc-L-aMePhe(3-F)-OH can be synthesized in a variety of ways, including the use of Boc-protected amino acids and the use of aldehyde or ketone substrates. The most commonly used method is the use of Boc-protected amino acids, which can be reacted with the appropriate aldehyde or ketone substrates to form the desired product.
Propriétés
IUPAC Name |
(2S)-3-(3-fluorophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-6-5-7-11(16)8-10/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKXWTLOIVYBTJ-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC1=CC(=CC=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=CC=C1)F)(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-alpha-methyl-D-3-Fluorophe | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

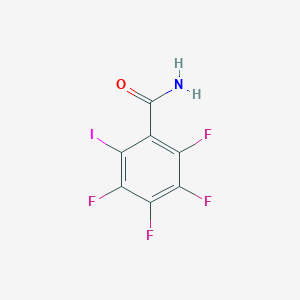

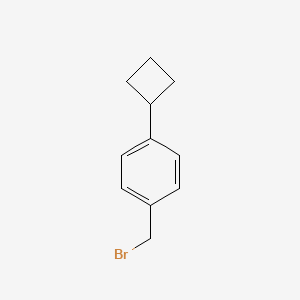
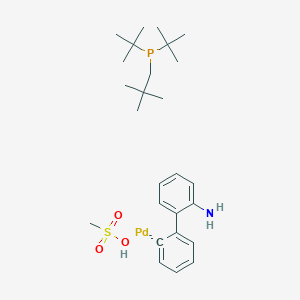
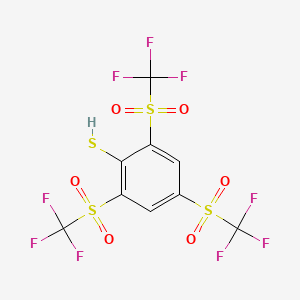


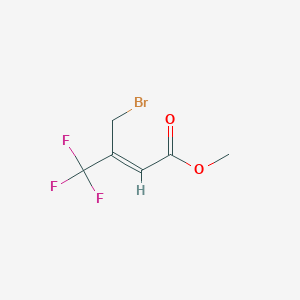
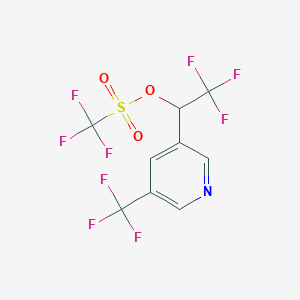
![[3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine](/img/structure/B6309980.png)
